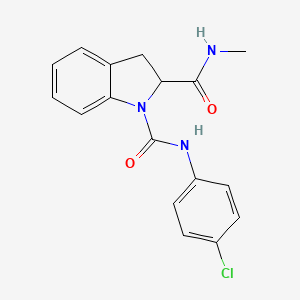

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(4-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-4-2-3-5-14(11)21(15)17(23)20-13-8-6-12(18)7-9-13/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIUVNHWRWCOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 4-chloroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is being explored for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Eribaxaban

- Structure : (2R,4R)-N1-(4-chlorophenyl)-N2-[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide .

- Key Differences :

- Pyrrolidine core (vs. indoline in the target compound).

- Additional 2-fluoro and 2-oxopyridinyl substituents.

- Methoxy group at the C4 position of pyrrolidine.

- Activity : Potent factor Xa (FXa) inhibitor with (R,R)-stereochemistry critical for its L-shaped 3D conformation and anticoagulant activity. Advanced to Phase II trials but discontinued in favor of apixaban .

Lu AF21934

- Structure : (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide .

- Key Differences :

- Cyclohexane core (vs. indoline).

- 3,4-Dichlorophenyl substituent (vs. 4-chlorophenyl).

- Activity : mGlu4 positive allosteric modulator tested in rodent and primate models of L-DOPA-induced dyskinesia. The dichlorophenyl group enhances receptor affinity but may increase off-target toxicity .

CHEMBL473532

- Structure : (2R)-N2-(4-chlorobenzyl)-N1-[2-fluoro-4-(trifluoromethyl)phenyl]-N2-methylpyrrolidine-1,2-dicarboxamide .

- Key Differences :

- Pyrrolidine core with 4-chlorobenzyl and trifluoromethylphenyl substituents.

- Higher molecular weight (457.854 g/mol) and lipophilicity (XlogP = 4.3).

Compound IId

- Structure: N1-(4-chlorophenyl)-2-{2-[6-oxo-5,9-dithia-7-azatetracyclo[9.2.1.0²,10.0⁴,8]tetradec-4(8)-en-3-yl]phenoxy}acetamide .

- Key Differences: Thiopyrano-thiazole core (vs. indoline). Norbornane moiety and sulfur-containing heterocycles.

- Activity: Submicromolar inhibitor of leukemia cell lines, demonstrating selectivity via unknown mechanisms .

Comparative Data Table

Key Research Findings

Core Structure Impact :

- Indoline’s aromaticity may enhance π-π stacking with target proteins compared to pyrrolidine or cyclohexane. However, pyrrolidine derivatives like Eribaxaban benefit from conformational flexibility for optimal enzyme binding .

- Cyclohexane-based Lu AF21934 shows improved metabolic stability due to reduced ring strain vs. indoline .

Substituent Effects :

- Halogenated aryl groups (e.g., 4-chlorophenyl, 3,4-dichlorophenyl) enhance target affinity but may increase cytotoxicity .

- Electron-withdrawing groups (e.g., trifluoromethyl in CHEMBL473532) improve lipophilicity and membrane permeability but reduce solubility .

Stereochemistry :

- Eribaxaban’s (R,R)-configuration is critical for its FXa inhibitory activity, underscoring the need for stereochemical optimization in the target compound .

Pharmacokinetics :

- High XlogP values (e.g., 4.3 for CHEMBL473532) correlate with increased blood-brain barrier penetration but higher risk of off-target binding .

Biological Activity

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the indoline class of compounds, characterized by its unique structure that includes a 4-chlorophenyl group and two carboxamide functionalities. The synthesis typically involves the reaction of 4-chloroaniline with methylindoline-1,2-dicarboxylic acid under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.

- Anti-inflammatory Properties : It has been observed to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Effects : The compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Antiviral Properties

Research indicates that this compound may possess antiviral properties. In vitro studies have demonstrated its ability to inhibit the replication of certain viruses by targeting viral enzymes essential for their life cycle.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture studies. It appears to modulate signaling pathways associated with inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cytotoxicity Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and prostate cancer cells. Results indicate significant cytotoxic effects at specific concentrations.

- Synergistic Effects : In combination with established chemotherapeutic agents like doxorubicin, this compound may enhance the overall efficacy of treatment regimens .

Study 1: Anticancer Efficacy

In a study conducted on MDA-MB-231 breast cancer cells, this compound exhibited a dose-dependent increase in apoptosis. When combined with doxorubicin, the compound significantly enhanced cell death compared to either agent alone. This suggests a potential for combination therapies in treating aggressive breast cancer subtypes .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This points towards its utility in managing inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-benzoylethylamine | Similar structure | Moderate anticancer activity |

| N-(4-chlorophenyl)-2-(4-(piperidin-1-ylsulfonyl)phenylamino)acetamide | Similar structure | Notable anti-inflammatory effects |

This compound stands out due to its unique structural features that confer distinct biological activities compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.